Alizarin Fluorine Blue

Content Navigation

CAS Number

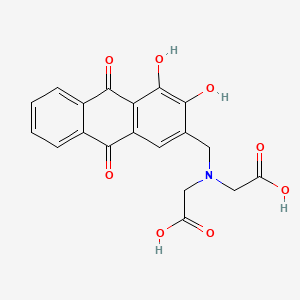

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Alizarin Fluorine Blue (CAS 3952-78-1), also known as Alizarin Complexone, is a specialized dihydroxyanthraquinone derivative utilized primarily as a high-purity complexometric indicator and colorimetric reagent. In industrial and analytical procurement, its core value lies in its unique ability to form highly stable, positively correlated ternary complexes with lanthanide metals (such as lanthanum or cerium) and fluoride ions. Unlike standard pH or broad-spectrum metal indicators, procurement of this specific compound is driven by its engineered capacity for trace-level anion quantification and dynamic biological histomorphometry, offering distinct spectrophotometric and fluorescent properties that are highly sensitive to target analytes .

Substituting Alizarin Fluorine Blue with more common fluoride reagents, such as SPADNS or Alizarin Red S, fundamentally alters the analytical mechanism from a direct measurement to an indirect one, often leading to workflow failures. Generic alternatives rely on a 'bleaching' effect, where the presence of fluoride displaces the dye from a metal-dye lake (e.g., Zirconium-SPADNS), resulting in a decrease in absorbance. This indirect fading method is inherently prone to baseline drift, higher limits of detection, and negative calibration curves. Procurement of Alizarin Fluorine Blue is strictly required when workflows demand a direct, positive proportional increase in absorbance (forming a lilac-blue complex), which is critical for minimizing error and ensuring reproducibility in ultra-low trace fluoride detection[1].

Direct Positive Absorbance vs. Indirect Bleaching for Trace Fluoride Detection

Compared to traditional Zirconium-SPADNS reagents, Lanthanum-Alizarin Complexone provides a direct, positive absorbance shift rather than relying on dye fading. Quantitative evaluations show that Alizarin Fluorine Blue achieves a lower detection limit of approximately 0.015 µg/mL and operates optimally in the ultra-low range of 0 to 0.5 µg/mL. In contrast, SPADNS exhibits a higher detection limit of 0.02 µg/mL and operates across a wider, less sensitive range of 0 to 1.4 µg/mL[1].

| Evidence Dimension | Detection Limit and Measurement Range |

| Target Compound Data | Detection limit ~0.015 µg/mL; Range 0–0.5 µg/mL (Positive absorbance) |

| Comparator Or Baseline | Zirconium-SPADNS: Detection limit ~0.02 µg/mL; Range 0–1.4 µg/mL (Indirect fading) |

| Quantified Difference | 25% lower detection limit with direct positive signal correlation |

| Conditions | Standard spectrophotometric fluoride assay |

Enables direct, positive calibration curves for trace-level environmental testing, significantly reducing baseline error compared to fading-based reagents.

High Molar Absorptivity in Ternary Complex Formation

The sensitivity of a colorimetric reagent is directly governed by its molar absorptivity. The Cerium(III)-Alizarin Fluorine Blue ternary complex yields a baseline molar absorptivity of 1.63 × 10^4 L mol⁻¹ cm⁻¹. When optimized with aprotic solvents like 25% v/v dimethylsulfoxide, this absorptivity can be enhanced to over 2.05 × 10^4 L mol⁻¹ cm⁻¹, providing an exceptionally strong signal for microgram amounts of fluoride[1].

| Evidence Dimension | Molar Absorptivity (ε) |

| Target Compound Data | 1.63 × 10^4 to 2.05 × 10^4 L mol⁻¹ cm⁻¹ |

| Comparator Or Baseline | Standard unenhanced colorimetric complexes (typically < 1.0 × 10^4 L mol⁻¹ cm⁻¹) |

| Quantified Difference | Exceptionally high ε value exceeding 1.63 × 10^4 L mol⁻¹ cm⁻¹ |

| Conditions | Ce(III)-Alizarin Fluorine Blue complex at 625-630 nm |

High molar absorptivity ensures robust signal-to-noise ratios, allowing buyers to achieve regulatory compliance in trace-level water quality analyses with standard spectrophotometric equipment.

Optimized Reagent Consumption in In Vivo Biological Marking

In biological applications such as the immersion marking of otoliths and bone matrices, Alizarin Complexone demonstrates superior efficiency compared to Alizarin Red S (ARS). Controlled immersion studies on teleost models indicate that Alizarin Complexone achieves optimal, high-contrast scarlet fluorescent marking (under 510-560 nm green light) at a lower concentration of 300 mg/L, whereas ARS requires a higher concentration of 400 mg/L to achieve comparable marking quality, with both maintaining 100% survival rates[1].

| Evidence Dimension | Optimal Marking Concentration |

| Target Compound Data | 300 mg/L (Alizarin Complexone) |

| Comparator Or Baseline | 400 mg/L (Alizarin Red S) |

| Quantified Difference | 25% reduction in required reagent concentration for optimal marking |

| Conditions | 24-hour immersion marking of otoliths/bone structures |

Allows biological research facilities to reduce reagent consumption by 25% while maintaining high-contrast fluorescent labeling and specimen viability.

Regulatory Trace Fluoride Quantification

Directly downstream of its positive absorbance shift and low detection limit, Alizarin Fluorine Blue is the preferred reagent for municipal water treatment facilities and environmental laboratories. It enables the direct, positive spectrophotometric measurement of trace fluoride (0-0.5 µg/mL) without the baseline drift associated with SPADNS [1].

Automated Flow-Injection Analysis (FIA)

The rapid formation of the intensely colored ternary complex and its high molar absorptivity make this compound highly suitable for continuous flow-injection spectrophotometric systems used in industrial effluent monitoring, ensuring robust signal-to-noise ratios [1].

Dynamic Bone Histomorphometry and Otolith Labeling

Utilizing its optimized reagent efficiency, Alizarin Complexone is selected over Alizarin Red S for specialized in vivo biological marking workflows. It is highly valued where lower reagent concentrations (e.g., 300 mg/L) are required to achieve distinct scarlet fluorescence under green light excitation while preserving specimen survival [2].

References

- [1] U.S. Environmental Protection Agency (EPA). 'Correlation of Remote and Wet Chemical Sampling Techniques for Hydrogen Fluoride From Gypsum Ponds'. EPA NEPIS.

- [2] Fisheries Research. 'The use of alizarin red S and alizarin complexone for immersion marking Japanese flounder Paralichthys olivaceus (T.)'. CABI Digital Library / Elsevier, 2009.

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Zhao YP, Pan XF, Yang JX, Chen XY, Wang XA, Li ZY. [Use of alizarin red S and alizarin complexone for immersion marking Sinocyclocheilus grahami]. Dongwuxue Yanjiu. 2013 Oct;34(5):499-503. Chinese. PubMed PMID: 24115663.

3: Ding F, Zhang L, Diao JX, Li XN, Ma L, Sun Y. Human serum albumin stability and toxicity of anthraquinone dye alizarin complexone: an albumin-dye model. Ecotoxicol Environ Saf. 2012 May;79:238-46. doi: 10.1016/j.ecoenv.2012.01.009. Epub 2012 Jan 31. PubMed PMID: 22296882.

4: Partridge GJ, Jenkins GI, Doupé RG, De Lestang S, Ginbey BM, French D. Factors affecting mark quality of alizarin complexone-stained otoliths in juvenile black bream Acanthopagrus butcheri and a prescription for dosage. J Fish Biol. 2009 Oct;75(6):1518-23. doi: 10.1111/j.1095-8649.2009.02383.x. PubMed PMID: 20738630.

5: Azeem SM, Arafa WA, el-Shahat MF. Synthesis and application of alizarin complexone functionalized polyurethane foam: preconcentration/separation of metal ions from tap water and human urine. J Hazard Mater. 2010 Oct 15;182(1-3):286-94. doi: 10.1016/j.jhazmat.2010.06.028. Epub 2010 Jun 12. PubMed PMID: 20619967.

6: Guanghan L, Xiaoming L, Zhike H, Shuanglong H. Polarographic determination of fluoride using the adsorption wave of the Ce(III)-alizarin complexone-fluoride complex. Talanta. 1991 Sep;38(9):977-9. PubMed PMID: 18965247.

7: Takimoto N, Sawano S, Yamaki M, Nakazawa S. [Microdiffusionanalysis of fluorine using alizarin complexone]. Hiroshima Daigaku Shigaku Zasshi. 1971;3(1):68-72. Japanese. PubMed PMID: 5285061.

Explore Compound Types